
Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-acetamido-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 4-acetamido-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)10-7-4-8(9(13)14-3)11(2)5-7/h4-5H,1-3H3,(H,10,12) |
InChI Key |
URURSLISSFFAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


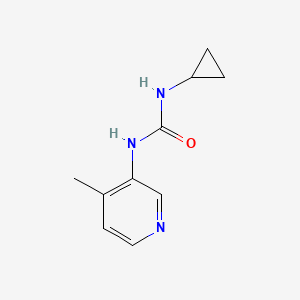
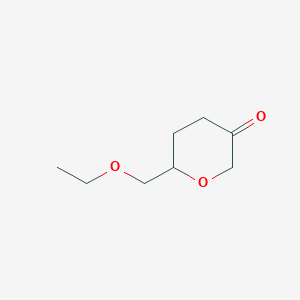
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
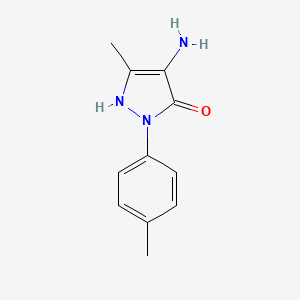
![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
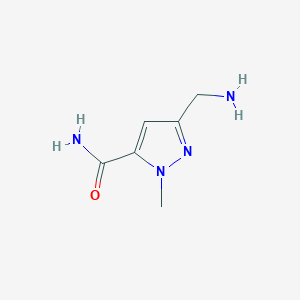
![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
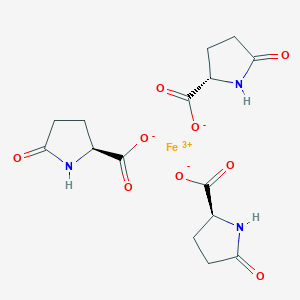


![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
